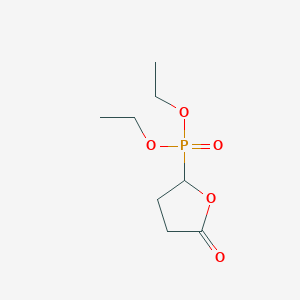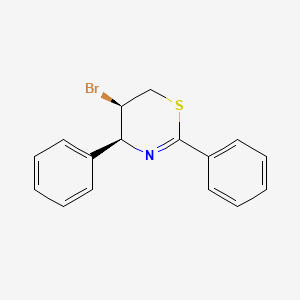![molecular formula C11H14N2O2 B14267154 (4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one CAS No. 179534-92-0](/img/structure/B14267154.png)
(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an oxazolidinone ring and an aminophenyl group in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Aminophenyl Group: This step involves the nucleophilic substitution of a halogenated precursor with an aminophenyl derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups, such as alcohols or amines.
Substitution: The aminophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogenated compounds and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with higher oxidation states, while reduction can produce alcohols or amines.
科学的研究の応用
(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific enzymes or receptors.
Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- (4S)-4-[(4-Methoxyphenyl)methyl]-3-methyl-1,3-oxazolidin-2-one
- (4S)-4-[(4-Chlorophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one
- (4S)-4-[(4-Nitrophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one
Uniqueness
(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one is unique due to the presence of the aminophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological molecules or the formation of enantiomerically pure compounds.
特性
CAS番号 |
179534-92-0 |
|---|---|
分子式 |
C11H14N2O2 |
分子量 |
206.24 g/mol |
IUPAC名 |
(4S)-4-[(4-aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-13-10(7-15-11(13)14)6-8-2-4-9(12)5-3-8/h2-5,10H,6-7,12H2,1H3/t10-/m0/s1 |
InChIキー |
MBABKBSKXOWFLZ-JTQLQIEISA-N |
異性体SMILES |
CN1[C@H](COC1=O)CC2=CC=C(C=C2)N |
正規SMILES |
CN1C(COC1=O)CC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


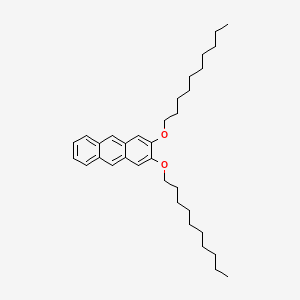
![2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester](/img/structure/B14267088.png)


![1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene](/img/structure/B14267111.png)
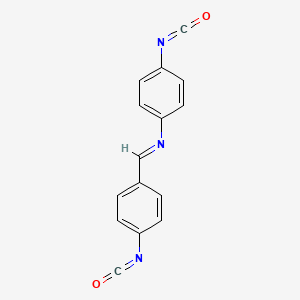

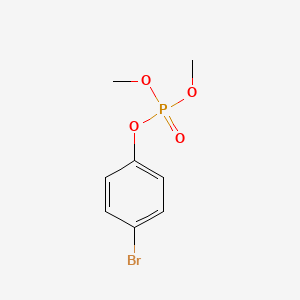
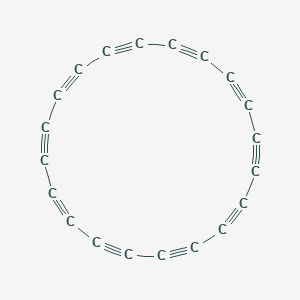
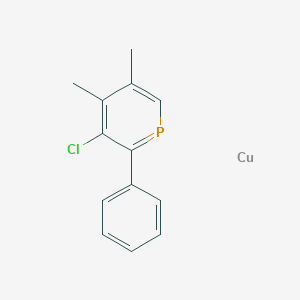
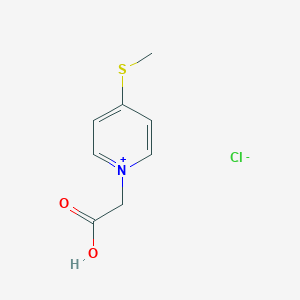
![3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate](/img/structure/B14267168.png)
